(2S)-2-(4-fluorophenyl)piperidine
CAS No.: 1187468-21-8
Cat. No.: VC3731715
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187468-21-8 |
|---|---|
| Molecular Formula | C11H14FN |
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | (2S)-2-(4-fluorophenyl)piperidine |
| Standard InChI | InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1 |
| Standard InChI Key | IAQQDIGGISSSQO-NSHDSACASA-N |
| Isomeric SMILES | C1CCN[C@@H](C1)C2=CC=C(C=C2)F |
| SMILES | C1CCNC(C1)C2=CC=C(C=C2)F |
| Canonical SMILES | C1CCNC(C1)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Identity
(2S)-2-(4-fluorophenyl)piperidine consists of a piperidine ring with a 4-fluorophenyl substituent at the 2-position. The (2S) designation indicates specific stereochemistry, with the 4-fluorophenyl group oriented in the S-configuration at the second carbon of the piperidine ring. This stereochemical configuration may significantly influence its biological activity and chemical behavior.
Structural Components
The molecule consists of three primary structural elements:
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A piperidine heterocyclic ring
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A 4-fluorophenyl aromatic group
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A defined (2S) stereochemistry at the point of attachment
Physical and Chemical Properties
While specific data on (2S)-2-(4-fluorophenyl)piperidine is limited in the provided search results, properties can be inferred from structurally similar compounds. For instance, the related compound methyl (2S)-2-[[1-(2-fluorophenyl)cyclopentyl]methylcarbamoyl]piperidine-1-carboxylate demonstrates specific physicochemical characteristics that may partially apply to our target molecule .
Predicted Properties
Based on structural similarity to related fluorophenyl-piperidine compounds, the following properties might be anticipated:
| Property | Predicted Value | Notes |
|---|---|---|
| Molecular Formula | C11H14FN | Based on structure |
| Molecular Weight | ~179.24 g/mol | Calculated from formula |
| LogP | ~2.5-3.5 | Estimated octanol-water partition coefficient |
| pKa | ~9.0-10.0 | For the piperidine nitrogen |
| Solubility | Poor water solubility, good in organic solvents | Based on similar structures |
Stereochemical Significance
The (2S) stereochemistry likely plays a crucial role in any biological activity, as compounds with different stereochemical configurations often display varying potencies and selectivities. This stereospecificity is particularly important in drug development and pharmacological studies, where receptor binding can be highly stereoselective.
Comparison with Related Compounds
Several structurally related compounds appear in the literature with documented properties and activities.
Similar Fluorophenyl-Piperidine Compounds
The compound 4-(4-fluorophenyl)piperidine mentioned in the search results represents a closely related structure, differing primarily in the position of attachment of the fluorophenyl group to the piperidine ring. This compound may share some physicochemical properties with (2S)-2-(4-fluorophenyl)piperidine.
DAT Inhibitor Series
In a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, piperidine-containing analogues demonstrated both high affinity for DAT and improved metabolic stability compared to piperazine counterparts . These compounds were evaluated for binding affinities at DAT and the serotonin transporter (SERT), with piperidine analogues showing Ki values as low as 2.64 nM at DAT .
Future Research Directions
Several knowledge gaps exist regarding (2S)-2-(4-fluorophenyl)piperidine that warrant further investigation:
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Direct measurement of its binding affinities at various receptors and transporters
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Determination of its precise pharmacokinetic properties
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Exploration of its metabolic stability and biotransformation pathways
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Assessment of its effects in relevant biological assays
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Development of efficient stereoselective synthetic routes
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